![molecular formula C7H14N2O B12291887 (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina es un compuesto orgánico complejo con una estructura única que incluye un sistema cíclico pirrolo[3,4-b][1,4]oxazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la ciclación de un precursor adecuado bajo condiciones de reacción específicas. Las condiciones de reacción a menudo involucran el uso de catalizadores, disolventes y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
La producción industrial de (4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina puede involucrar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, asegurando la pureza del producto final, e implementando procesos rentables y ambientalmente amigables.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar en condiciones ácidas o básicas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio se usan comúnmente.
Sustitución: Las condiciones varían dependiendo del sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su uso como un compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (4aR,7aR)-rel-4-Metiloctahidropirrolo[3,4-b][1,4]oxazina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
PZUZDNGNEFEKNJ-RNFRBKRXSA-N |
SMILES isomérico |
CN1CCO[C@H]2[C@H]1CNC2 |
SMILES canónico |
CN1CCOC2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)

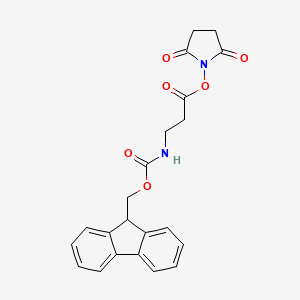
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
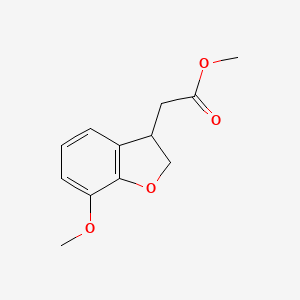
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
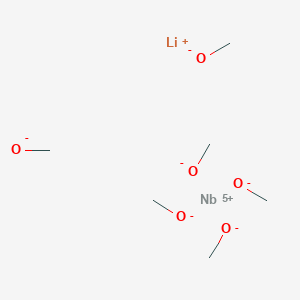
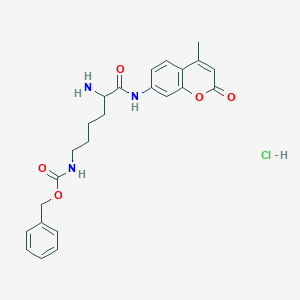
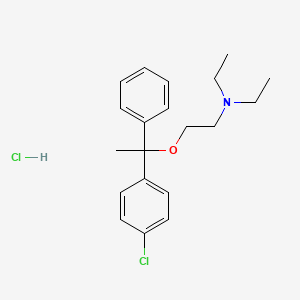

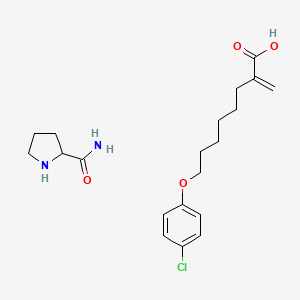
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)


